molecular formula C15H20BNO2 B13048821 3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13048821
M. Wt: 257.14 g/mol
InChI Key: KTTGWYGQZGRLSP-UHFFFAOYSA-N
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Description

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a pyridine ring substituted with a butynyl group and a dioxaborolane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Attachment of the Dioxaborolane Group: The dioxaborolane group can be attached through a borylation reaction, often using a boronic acid or ester in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(But-1-YN-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    3-(But-1-YN-1-YL)pyridine: Lacks the dioxaborolane group, making it less versatile in certain reactions.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the butynyl group, affecting its reactivity and applications.

Properties

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

3-but-1-ynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H20BNO2/c1-6-7-8-12-9-13(11-17-10-12)16-18-14(2,3)15(4,5)19-16/h9-11H,6H2,1-5H3

InChI Key

KTTGWYGQZGRLSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#CCC

Origin of Product

United States

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